![molecular formula C8H9NO4 B1423719 4,5-Dimethoxy-pyridine-2-carboxylic acid CAS No. 1256820-18-4](/img/structure/B1423719.png)
4,5-Dimethoxy-pyridine-2-carboxylic acid
Overview
Description
4,5-Dimethoxy-pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1256820-18-4. It has a molecular weight of 183.16 and its IUPAC name is 4,5-dimethoxy-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of 4,5-Dimethoxy-pyridine-2-carboxylic acid is represented by the linear formula C8H9NO4 .Physical And Chemical Properties Analysis
4,5-Dimethoxy-pyridine-2-carboxylic acid is a white solid .Scientific Research Applications
Synthesis and Chemical Transformations
- 4,5-Dimethoxy-pyridine-2-carboxylic acid is utilized in chemical synthesis, particularly in the conversion of a carboxy group into a 4,6-dimethoxy-1,3,5-triazine group. This process, applied to N-benzylpyroglutamic acids, is significant in the preparation of potential antifungal products (Oudir, Rigo, Hénichart, & Gautret, 2006).
Spectroscopic and Structural Analysis
- The compound plays a role in studies examining the structural and spectroscopic properties of related chemical compounds. For instance, its derivatives have been analyzed through X-ray crystallographic analysis to understand protonation effects on chain structure and luminescence in heteroatomic conjugated polymers (Monkman et al., 2002).
Hydrogen Bonding and Crystal Engineering
- In crystal engineering studies, derivatives of 4,5-Dimethoxy-pyridine-2-carboxylic acid are instrumental in exploring hydrogen-bonding motifs and polymorphism. Such studies contribute to a deeper understanding of molecular structures and their potential applications (Long, Zhou, Parkin, & Li, 2014).
Fluorescent Labelling in High-Performance Liquid Chromatography
- Derivatives of 4,5-Dimethoxy-pyridine-2-carboxylic acid are used as fluorescent labeling reagents in high-performance liquid chromatography for the determination of carboxylic acids. This application is vital in analytical chemistry, particularly in the accurate and sensitive analysis of complex samples (Inoue, Ikeno, Ishii, & Tsuruta, 1998).
Antimicrobial Activities and DNA Interactions
- The antimicrobial activities of 4,5-Dimethoxy-pyridine-2-carboxylic acid derivatives and their interactions with DNA have been explored, showcasing their potential in pharmaceutical and biochemical research (Tamer et al., 2018).
properties
IUPAC Name |
4,5-dimethoxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-3-5(8(10)11)9-4-7(6)13-2/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFJYYBVBBFJNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxy-pyridine-2-carboxylic acid | |
CAS RN |
1256820-18-4 | |
Record name | 4,5-dimethoxypyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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